N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
Description
This compound features a tetrahydroquinoline scaffold substituted at the 6-position with a cyclopropanecarbonyl group and a 2-(trifluoromethyl)benzamide moiety. Such structural attributes are common in pharmaceuticals targeting enzymes or receptors where steric and electronic interactions are critical.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-9-10-18-14(12-15)4-3-11-26(18)20(28)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFPQCLTNRWMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Benzamide Formation: The final step involves the coupling of the tetrahydroquinoline derivative with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or PCC under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄ in aprotic solvents.
Substitution: Halogenating agents like NBS for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of the target compound with closely related analogues:
Key Observations:
Substituent Position : The target compound’s ortho-trifluoromethyl group (vs. meta in Analog 1) may alter binding pocket interactions due to steric and electronic effects .
Scaffold Modifications : Analog 2 replaces the benzamide’s phenyl group with a thiazol ring, which could enhance π-stacking or hydrogen bonding in biological targets .
Biological Activity : Flutolanil’s fungicidal activity underscores the role of trifluoromethylbenzamide in disrupting cellular processes, though the target compound’s cyclopropanecarbonyl group likely redirects its mechanism .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group increases logP values (~3.5 estimated for the target), enhancing membrane permeability but risking solubility limitations. Analog 1’s pyrrolidinyl group may mitigate this via hydrogen bonding .
Computational Docking Insights
Analog 1’s flexible pyrrolidinyl-ethyl chain might reduce binding precision despite similar scoring functions .
Biological Activity
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework, combining a tetrahydroquinoline ring with a trifluoromethylbenzamide moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈F₃N₂O
- Molecular Weight : 360.35 g/mol
The presence of the trifluoromethyl group is significant as it often enhances lipophilicity and metabolic stability, which can influence the biological activity of the compound.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activity. For instance, tetrahydroquinoline derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can interfere with cellular signaling pathways associated with proliferation and survival.
A study demonstrated that derivatives of tetrahydroquinoline could inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The specific activity of this compound in this context remains to be fully elucidated but suggests potential as an anticancer agent.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Compounds containing the tetrahydroquinoline scaffold have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.
Preliminary data suggest that this compound may exhibit similar inhibitory effects on these enzymes, although detailed kinetic studies are necessary to confirm this activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary assessments indicate:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| CYP450 Interaction | Minimal Inhibition |
These parameters suggest favorable absorption characteristics and a low likelihood of significant drug-drug interactions via cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
